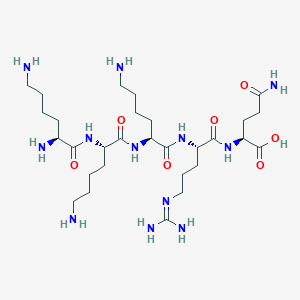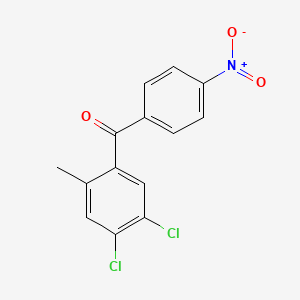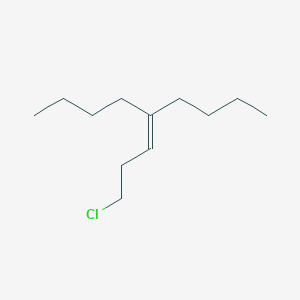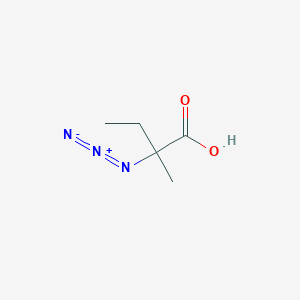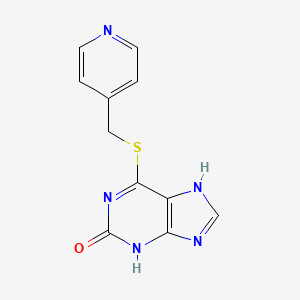
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol is a heterocyclic compound that contains both pyridine and purine moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both pyridine and purine rings in its structure makes it a versatile molecule with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the reaction of a purine derivative with a pyridine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the purine derivative is reacted with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The hydrogen atoms in the pyridine or purine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.
科学研究应用
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and photophysical properties.
作用机制
The mechanism of action of 6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 6-(4-pyridylmethylthio)-9H-purin-2-ol
- 6-(4-pyridylmethylsulfanyl)-9H-purin-2-one
- 6-(4-pyridylmethylsulfanyl)-9H-purin-2-amine
Uniqueness
6-(4-pyridylmethylsulfanyl)-9H-purin-2-ol is unique due to the presence of both pyridine and purine rings, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
646510-99-8 |
|---|---|
分子式 |
C11H9N5OS |
分子量 |
259.29 g/mol |
IUPAC 名称 |
6-(pyridin-4-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,13,14,15,16,17) |
InChI 键 |
FTFXYBVDIBONPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CSC2=NC(=O)NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
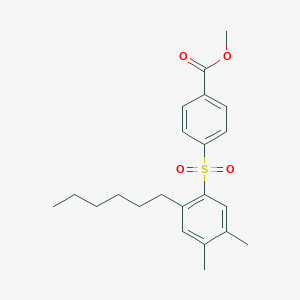
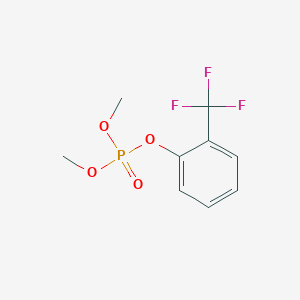
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
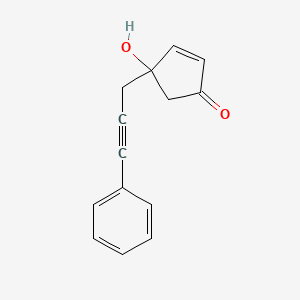
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
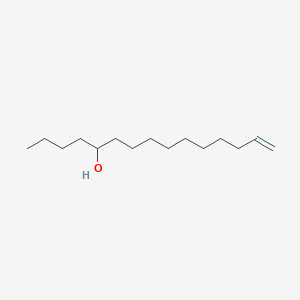
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
